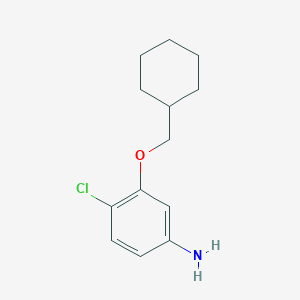
4-Chloro-3-(cyclohexylmethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H18ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a cyclohexylmethoxy group at the 3-position. This compound is used in various biochemical and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyclohexylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with cyclohexylmethanol in the presence of a suitable base. The reaction typically proceeds under reflux conditions with a solvent such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This includes the chlorination of aniline to form 4-chloroaniline, followed by the etherification reaction with cyclohexylmethanol. The process is optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(cyclohexylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(cyclohexylmethoxy)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(cyclohexylmethoxy)aniline: Similar structure but with different substitution pattern.
4-Chloro-3-methoxyaniline: Lacks the cyclohexyl group, affecting its chemical properties and applications.
4-Chloroaniline: A simpler structure without the methoxy and cyclohexyl groups, used in different industrial applications.
Uniqueness
4-Chloro-3-(cyclohexylmethoxy)aniline is unique due to the presence of both the chlorine and cyclohexylmethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H18ClNO |
|---|---|
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
4-chloro-3-(cyclohexylmethoxy)aniline |
InChI |
InChI=1S/C13H18ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 |
InChI-Schlüssel |
YAAOSTITNXUAFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















